![molecular formula C28H28FN3O3 B2429267 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 1018162-15-6](/img/structure/B2429267.png)
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a synthetic cathinone derivative. Synthetic cathinones are a large family of amphetamine analogues, most commonly found in “bath salts”. They are known for their stimulant effects .
Molecular Structure Analysis
The compound contains a benzimidazole ring and a pyrrolidin-2-one ring, which are common structures in medicinal chemistry. The benzimidazole ring system is found in many important drugs and the pyrrolidin-2-one (or pyrrolidinone) ring is a common feature in many natural products and pharmaceuticals .Chemical Reactions Analysis
As a synthetic cathinone, this compound would be expected to undergo similar reactions to other cathinones. These could include oxidation, reduction, and various substitution reactions .Applications De Recherche Scientifique
The compound belongs to the class of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamides. These derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications . Let’s explore six unique fields where this compound has shown promise:
Anticancer Properties: The compound exhibits potent anticancer activity. Its mechanism of action involves NF-κB inhibition, making it a promising candidate for cancer drug research . Further investigations into its specific targets and pathways could lead to novel therapies.
Antibacterial Applications: Studies have highlighted the antibacterial properties of this compound. Its ability to inhibit protein-transporting monoamines (such as dopamine, noradrenaline, and serotonin) suggests potential applications in combating bacterial infections .
Antifungal Activity: The compound’s structure and properties make it an interesting candidate for antifungal drug development. Investigating its efficacy against specific fungal strains and understanding its mode of action could provide valuable insights .
Anti-Inflammatory Effects: Researchers have observed anti-inflammatory effects associated with this compound. It may modulate inflammatory pathways, making it relevant for conditions where inflammation plays a crucial role, such as neuroinflammatory disorders .
Immunomodulation: Immunological modulation is another intriguing aspect. The compound’s impact on immune responses warrants further exploration, especially in the context of autoimmune diseases and immune-related disorders .
Other Potential Applications: While the above fields represent key areas, additional investigations may reveal more applications. For instance, exploring its impact on metabolic diseases, retinoid nuclear modulation, and brain disorders involving neuroinflammation could yield valuable data .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-18-11-12-26(19(2)13-18)35-17-21(33)16-32-25-10-6-4-8-23(25)30-28(32)20-14-27(34)31(15-20)24-9-5-3-7-22(24)29/h3-13,20-21,33H,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXQFDPRFFSOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429189.png)
![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429190.png)

![8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429192.png)
![(Z)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2429194.png)
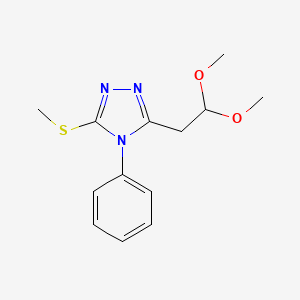
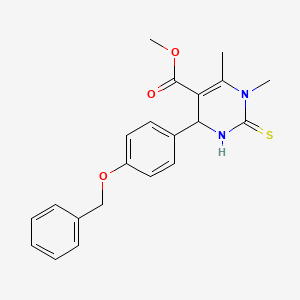
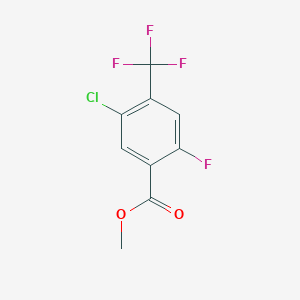
![1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429199.png)


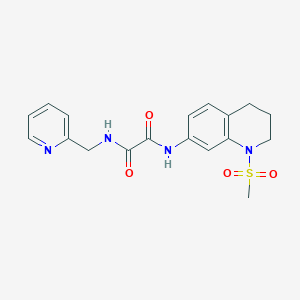
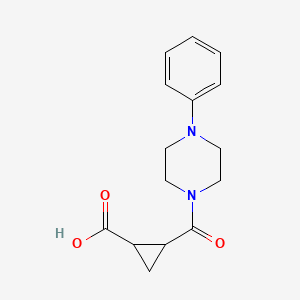
![3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine](/img/structure/B2429207.png)